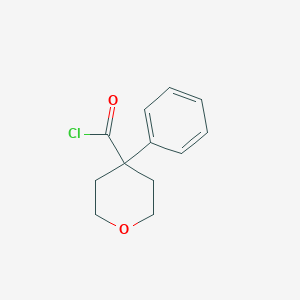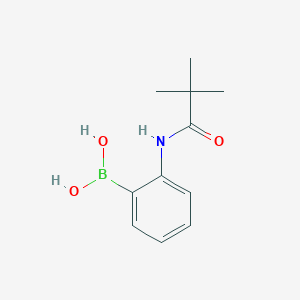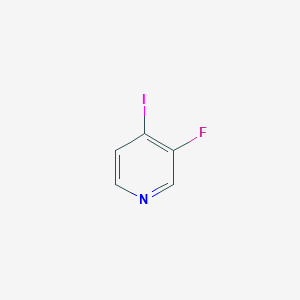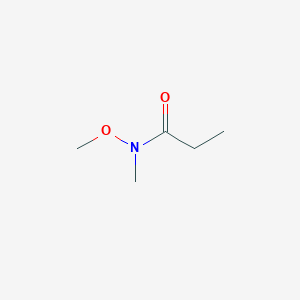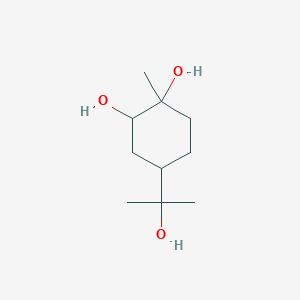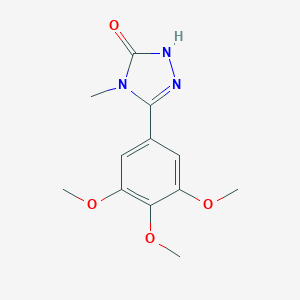
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMT and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The exact mechanism of action of TMT is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the inflammatory response.
生化和生理效应
TMT has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the major advantages of using TMT in lab experiments is its high potency and selectivity, which makes it an ideal candidate for studying the mechanism of action of various drugs and compounds. However, TMT also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several potential future directions for research on TMT, including its potential applications in the treatment of various inflammatory diseases, as well as its use as a tool for studying the mechanism of action of other drugs and compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMT and to identify any potential side effects or toxicity.
合成方法
TMT can be synthesized using different methods, including the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methyl-1H-1,2,4-triazol-3-one in the presence of a reducing agent. Another method involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate followed by cyclization with sodium ethoxide.
科学研究应用
TMT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
属性
CAS 编号 |
108132-87-2 |
|---|---|
产品名称 |
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- |
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC 名称 |
4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C12H15N3O4/c1-15-11(13-14-12(15)16)7-5-8(17-2)10(19-4)9(6-7)18-3/h5-6H,1-4H3,(H,14,16) |
InChI 键 |
ISVCVVRMSUDQDO-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
其他 CAS 编号 |
108132-87-2 |
同义词 |
2,4-Dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



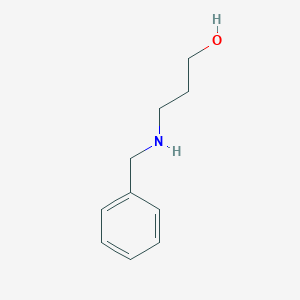
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
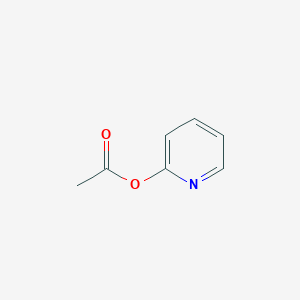
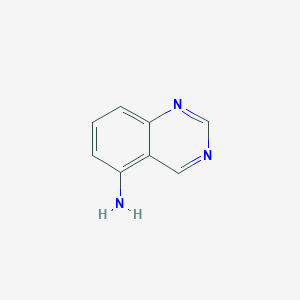
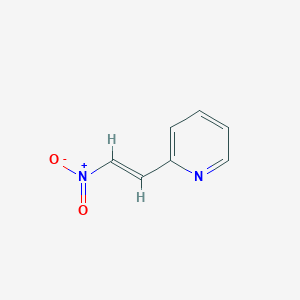
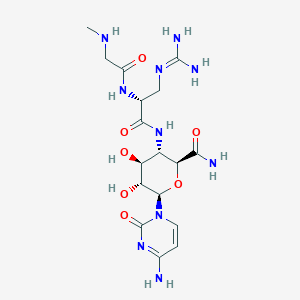
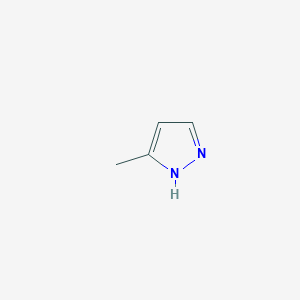
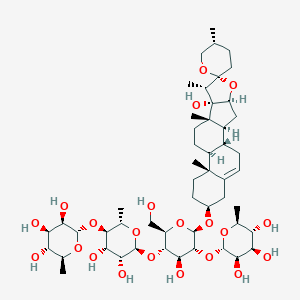
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
